1-Bromo-5-chloro-2-fluoro-3-methylbenzene
Overview
Description
1-Bromo-5-chloro-2-fluoro-3-methylbenzene is an aromatic compound with the molecular formula C7H5BrClF. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring along with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Scientific Research Applications
1-Bromo-5-chloro-2-fluoro-3-methylbenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Safety and Hazards
Safety data sheets suggest that 3-Bromo-2-fluoro-5-chlorotoluene may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mechanism of Action
Target of Action
3-Bromo-2-fluoro-5-chlorotoluene is a chemical compound that is primarily used as a reagent in the synthesis of novel benzophenones . These benzophenones are being studied for their potential as next-generation HIV nonnucleoside reverse transcriptase inhibitors . Therefore, the primary target of this compound would be the HIV reverse transcriptase enzyme.
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst and an organoboron reagent . The process involves oxidative addition and transmetalation, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in SM coupling reactions suggests that it plays a role in the formation of carbon-carbon bonds, a fundamental process in organic chemistry . This could potentially affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-fluoro-5-chlorotoluene. For instance, the success of SM coupling reactions, in which the compound participates, depends on mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-fluoro-3-methylbenzene can be synthesized through several methods, including halogenation reactions. One common method involves the bromination of 5-chloro-2-fluoro-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-2-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.
Oxidation Products: Oxidation typically yields benzoic acid derivatives.
Comparison with Similar Compounds
- 1-Bromo-3-chloro-5-fluorobenzene
- 1-Bromo-2-chloro-4-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
Comparison: 1-Bromo-5-chloro-2-fluoro-3-methylbenzene is unique due to the presence of a methyl group, which can influence its reactivity and physical properties compared to other similar compounds. The position of the halogen atoms and the methyl group on the benzene ring can significantly affect the compound’s chemical behavior and its applications in various fields .
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-3-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULRYKNSOMUWPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271734 | |
Record name | 1-Bromo-5-chloro-2-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146948-69-8 | |
Record name | 1-Bromo-5-chloro-2-fluoro-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146948-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-chloro-2-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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